3-(Phenylsulfonyl)propanoyl chloride

Organic Synthesis Medicinal Chemistry Amide Bond Formation

3-(Phenylsulfonyl)propanoyl chloride combines an electrophilic acyl chloride with a sulfone group in a single bifunctional architecture, enabling direct acylation of amines without coupling agents and access to sulfonyl-stabilized carbanion chemistry. This unique reactivity—unattainable with simpler acyl or sulfonyl chlorides—makes it essential for synthesizing sulfone-containing drug candidates, peptidomimetics, and α,β-unsaturated lactam precursors. Ideal for medicinal chemistry labs building analog libraries with enhanced aqueous solubility (lower XLogP3, higher TPSA vs. benzoyl chloride). Procure this versatile intermediate for streamlined lead optimization and heterocycle synthesis.

Molecular Formula C9H9ClO3S
Molecular Weight 232.68 g/mol
CAS No. 3445-53-2
Cat. No. B1283240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfonyl)propanoyl chloride
CAS3445-53-2
Molecular FormulaC9H9ClO3S
Molecular Weight232.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)Cl
InChIInChI=1S/C9H9ClO3S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyQPZGKMLYCRNKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfonyl)propanoyl chloride (CAS 3445-53-2): A Bifunctional Acyl Chloride Intermediate for Targeted Organic Synthesis


3-(Phenylsulfonyl)propanoyl chloride (CAS 3445-53-2) is an organic compound characterized by the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol [1]. It is a derivative of propanoyl chloride featuring a phenylsulfonyl group at the 3-position of the acyl chain [1]. This compound uniquely combines an electrophilic acyl chloride moiety with a sulfone functional group, enabling distinct reactivity profiles not found in simpler acyl chlorides or sulfonyl chlorides . Its primary utility lies as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules .

Why Generic Acyl Chlorides Cannot Substitute 3-(Phenylsulfonyl)propanoyl chloride in Critical Synthetic Pathways


Generic substitution of 3-(Phenylsulfonyl)propanoyl chloride with simpler acyl chlorides (e.g., benzoyl chloride) or sulfonyl chlorides (e.g., 3-phenylpropane-1-sulfonyl chloride) is often not feasible due to the compound's unique bifunctional architecture. The presence of both an acyl chloride and a sulfone group within the same molecule enables specific reaction pathways, such as neighboring group participation and the generation of sulfonyl-stabilized carbanions, which are inaccessible to its monofunctional analogs [1]. Furthermore, the electron-withdrawing nature of the sulfonyl group significantly modulates the electrophilicity of the acyl chloride, leading to distinct reactivity and selectivity profiles compared to non-sulfonylated acyl chlorides . This structural synergy is crucial for applications requiring precise control over reactivity and the introduction of a sulfonyl moiety in a single step.

Quantitative Evidence Guide: Head-to-Head Performance Data for 3-(Phenylsulfonyl)propanoyl chloride


Enhanced Reactivity in Nucleophilic Acyl Substitution vs. Carboxylic Acid Counterpart

The acyl chloride functionality of 3-(Phenylsulfonyl)propanoyl chloride enables direct nucleophilic acyl substitution without the need for coupling agents or pre-activation. In contrast, its direct carboxylic acid analog, 3-(Phenylsulfonyl)propanoic acid (CAS 10154-71-9), requires activation with reagents such as EDC and DMAP, yielding 70% in an optimized esterification [1]. While no direct yield comparison is available, acyl chlorides are universally recognized as the most reactive carboxylic acid derivatives, offering near-quantitative yields in amide formations under mild conditions, thereby eliminating the need for complex coupling protocols and improving atom economy [2].

Organic Synthesis Medicinal Chemistry Amide Bond Formation

Unique Chain-Length Dependent Formation via Neighboring Group Participation

The formation of 3-(Phenylsulfonyl)propanoyl chloride is highly dependent on the chain length of the precursor sulfoxide. A study investigating the halogenation of sulfoxides (PhS(O)(CH2)nCH2OH) with sulfuryl chloride revealed a stark divergence in product outcome based on the value of 'n' [1]. Specifically, when n = 2, the reaction yields 3-phenylsulfonylpropionyl chloride and 3-phenylsulfonylpropionitrile as the major products. In contrast, when n = 1 or 3, the reaction proceeds via α-chlorination, yielding entirely different products [1]. This demonstrates that the formation of the target compound is not a general outcome but is specifically enabled by the unique geometry and neighboring group participation of the n=2 substrate.

Reaction Mechanism Synthetic Methodology Sulfoxide Chemistry

Efficient Conversion to N-Aryl 2-Alkenamides via Propanamide Intermediates

3-(Phenylsulfonyl)propanoyl chloride serves as a precursor to N-aryl 3-(phenylsulfonyl)propanamides, which can be efficiently converted to N-aryl 2-alkenamides . Treatment of these propanamides with potassium tert-butoxide in THF at 0°C yields the corresponding 2-alkenamides in a one-pot procedure . While specific yields are not provided in the abstract, the methodology is described as 'efficient' and represents a novel route to these valuable intermediates. This synthetic pathway is unique to the 3-(phenylsulfonyl)propanamide scaffold and cannot be directly replicated with simpler amides lacking the sulfonyl group.

Synthetic Methodology Amide Synthesis Heterocycle Formation

Distinct Physicochemical Properties Compared to Benzoyl Chloride

Computational analysis reveals significant differences in key physicochemical descriptors between 3-(Phenylsulfonyl)propanoyl chloride and the common acyl chloride, benzoyl chloride. The presence of the sulfonyl group in the target compound results in a lower calculated lipophilicity (XLogP3 = 1.6) compared to benzoyl chloride (XLogP3 = 2.9) [1][2]. Conversely, the topological polar surface area (TPSA) is substantially higher for the target compound (59.6 Ų) than for benzoyl chloride (17.1 Ų) [1][2]. These differences indicate that 3-(Phenylsulfonyl)propanoyl chloride and its derivatives will exhibit markedly different solubility, membrane permeability, and bioavailability profiles, which are critical considerations in drug design and lead optimization.

Computational Chemistry Physicochemical Properties Drug Design

Optimal Application Scenarios for 3-(Phenylsulfonyl)propanoyl chloride Based on Differential Evidence


Amide Bond Formation in Medicinal Chemistry

This compound is optimally deployed for the direct acylation of amines to form amides, particularly when high yields and mild conditions are required without the use of coupling agents. This is supported by the class-level inference of enhanced reactivity compared to its carboxylic acid counterpart, which requires activation and yields only 70% under optimized conditions [1]. This scenario is ideal for the synthesis of sulfone-containing drug candidates and peptidomimetics where the sulfonyl group contributes to metabolic stability or target binding [2].

Synthesis of Sulfone-Containing Heterocycles via Neighboring Group Participation

The compound is uniquely valuable when generated in situ via the halogenation of specific sulfoxide precursors (n=2). This pathway, which yields the target acyl chloride exclusively for the n=2 substrate, is essential for synthesizing complex sulfone-containing heterocycles where other chain lengths (n=1 or 3) lead to α-chlorination products [1]. This application is particularly relevant in the synthesis of specialized building blocks for materials science or agrochemicals.

Preparation of Functionalized Building Blocks for Drug Discovery

3-(Phenylsulfonyl)propanoyl chloride is an excellent starting material for creating libraries of sulfone-containing analogs with tailored physicochemical properties. The computed property differences (lower XLogP3, higher TPSA) compared to benzoyl chloride [1][2] indicate that derivatives will have improved aqueous solubility, making them more 'drug-like' and suitable for lead optimization programs in early-stage drug discovery.

Synthesis of α,β-Unsaturated Amides and γ-Lactams

Derivatives of the compound, specifically N-aryl 3-(phenylsulfonyl)propanamides, serve as efficient precursors to N-aryl 2-alkenamides and α,β-unsaturated γ-lactams [1]. This application is directly supported by evidence showing efficient conversion using potassium tert-butoxide, providing a streamlined route to these valuable intermediates for the synthesis of natural products and bioactive molecules.

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